molecular formula C7H13NO2 B2525261 5,9-Dioxaspiro[3.5]nonan-7-amine CAS No. 2418670-13-8

5,9-Dioxaspiro[3.5]nonan-7-amine

Cat. No. B2525261
CAS RN: 2418670-13-8
M. Wt: 143.186
InChI Key: ACQPZYVHOBQVBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dioxaspiro compounds involves multiple steps, as seen in the synthesis of 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one. This compound was synthesized and characterized using 1H, 13C NMR, and various 2D NMR experiments, which are crucial for confirming the structure of the synthesized compound . Similarly, the synthesis of 9-(2-hydroxyethyl)-7,11-dioxaspiro[5,5] undecane, another related compound, was achieved through a four-step route involving key transformations such as ketalisation, hydroformylation, and ring transformation through catalytic reactions . These methods could potentially be adapted for the synthesis of 5,9-Dioxaspiro[3.5]nonan-7-amine.

Molecular Structure Analysis

The molecular structure of dioxaspiro compounds is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy. The study on 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one provided complete chemical shift assignments, which are essential for understanding the molecular structure . Although the exact structure of 5,9-Dioxaspiro[3.5]nonan-7-amine is not provided, the techniques used in these studies are relevant for its structural analysis.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 5,9-Dioxaspiro[3.5]nonan-7-amine. However, the synthesis of related compounds involves catalytic reactions that are key to the transformation of the molecular structure . These reactions are indicative of the types of chemical processes that might be involved in the synthesis and modification of 5,9-Dioxaspiro[3.5]nonan-7-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,9-Dioxaspiro[3.5]nonan-7-amine are not discussed in the provided papers. However, NMR spectroscopy data from related compounds can give insights into the physical properties such as solubility and stability, as well as chemical properties like reactivity and functional group characteristics . These properties are important for understanding the behavior of the compound in various environments and reactions.

Scientific Research Applications

Synthesis and Chemical Applications

  • Aminomethylation of Guareschi Imides : This process led to the formation of 7-substituted derivatives involving spiro[diazabicyclo[3.3.1]nonane-9,4'-piperidine]-dicarbonitrile structures, showcasing the synthetic versatility of spirocyclic amines (Khrustaleva et al., 2017).
  • Calix[4]arene-based Polymer for Azo Dye Removal : A study highlighted the synthesis of a Mannich base derivative of calix[4]arene, using a cyclic secondary amine for the efficient removal of carcinogenic azo dyes, indicating the utility of spirocyclic amines in environmental applications (Akceylan et al., 2009).
  • Antimycobacterial Activity of 4-Thiazolidinone Derivatives : The creation of 1-thia-4-azaspiro(4.n)alkan-3-ones demonstrated potential antimycobacterial properties, illustrating the biomedical relevance of spirocyclic structures (Srivastava et al., 2005).

Biological Evaluation and Potential Applications

  • 5-HT1A Receptor Agonists : The synthesis and biological evaluation of 1-oxa-4-thiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists for potential neuroprotective and pain control applications were explored (Franchini et al., 2017).
  • Antitumor Activity of Deoxoartemisinin Derivatives : Novel chemistry was employed to synthesize dimers and trimers of deoxoartemisinin, demonstrating potent and selective inhibition of human cancer cell lines, highlighting the therapeutic potential of spirocyclic compounds (Jung et al., 2003).

Synthetic Methodologies and Material Science

  • Diversity-Oriented Synthesis of Azaspirocycles : A novel approach was described for the rapid synthesis of omega-unsaturated dicyclopropylmethylamines leading to various azaspirocycles, important for drug discovery (Wipf et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound, 2,5-dioxaspiro[3.5]nonan-7-amine, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety precautions.

properties

IUPAC Name

5,9-dioxaspiro[3.5]nonan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-4-9-7(10-5-6)2-1-3-7/h6H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQPZYVHOBQVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)OCC(CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2418670-13-8
Record name 5,9-dioxaspiro[3.5]nonan-7-amine
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